molecular formula C11H15N3O3 B2528709 1,3-Dimethyl-2,4-dioxo-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 193696-10-5

1,3-Dimethyl-2,4-dioxo-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No.: B2528709
CAS No.: 193696-10-5
M. Wt: 237.259
InChI Key: JNSIVVQGSXLVNF-UHFFFAOYSA-N
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Description

The compound 1,3-Dimethyl-2,4-dioxo-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a tetrahydropyrimidine derivative featuring:

  • 1,3-Dimethyl groups at positions 1 and 3.
  • 2,4-Dioxo groups contributing to electron-deficient aromaticity.
  • A pyrrolidin-1-yl substituent at position 6, introducing a nitrogen-containing heterocycle.

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-12-9(14-5-3-4-6-14)8(7-15)10(16)13(2)11(12)17/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSIVVQGSXLVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,4-dioxo-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves the condensation of appropriate aldehydes with urea or thiourea derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and pH, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,4-dioxo-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

1,3-Dimethyl-2,4-dioxo-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,4-dioxo-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Substituent Variations at Position 5

The carbaldehyde group at position 5 distinguishes this compound from other tetrahydropyrimidine derivatives. Key comparisons include:

Compound Name Position 5 Substituent Key Properties/Activities Reference
Target Compound Carbaldehyde Electrophilic reactivity; potential for Schiff base formation -
Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Carboxylate Thymidine Phosphorylase inhibition (IC50: 345.4 ± 0.5 µM)
6-Methyl-2-thioxo-N-phenyl-4–(2-(prop-2-yn-1-yloxy)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Carboxamide Antitubercular activity (synthetic route via acetoacetamide and thiourea)
6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde Carbaldehyde Structural similarity; potential for nucleophilic addition at aldehyde group

Key Insight : The carbaldehyde group may confer unique reactivity compared to carboxylate or carboxamide derivatives, enabling applications in medicinal chemistry (e.g., covalent binding to biological targets).

Substituent Effects at Position 6

The pyrrolidin-1-yl group at position 6 introduces steric bulk and basicity. Comparable substituents include:

Compound Name Position 6 Substituent Biological Relevance Reference
Target Compound Pyrrolidin-1-yl Potential for enhanced solubility and H-bonding -
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl-thio group Anticancer activity (structure-activity relationship studies)
N1-Substituted Ethyl 6-methyl-2-oxo-4-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pyridin-4-yl Cytotoxicity evaluation (21.7% yield in synthesis)

Key Insight : Nitrogen-containing substituents (e.g., pyrrolidinyl, pyridinyl) may enhance binding affinity to enzymes like Thymidine Phosphorylase or cytochrome targets .

Thymidine Phosphorylase Inhibition

Tetrahydropyrimidine-5-carboxylate derivatives exhibit notable inhibition:

Compound Name IC50 (µM) % Inhibition Reference
Methyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 394.3 ± 4.3 76%
Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 345.4 ± 0.5 55%

The target compound’s carbaldehyde group may alter inhibitory potency due to electronic effects, though experimental validation is required.

Antitubercular and Anticancer Activities

  • Antitubercular analogs : Derivatives with 5-carboxamide groups (e.g., compound 11b ) show activity against Mycobacterium tuberculosis via structural mimicry of nucleic acid precursors .
  • Anticancer analogs : Ethyl carboxylate derivatives with pyridinyl substituents demonstrate moderate cytotoxicity, highlighting the role of lipophilic groups in cellular uptake .

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